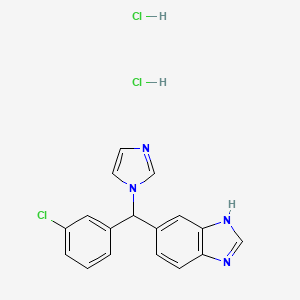

Liarozole dihydrochloride

Vue d'ensemble

Description

Le dihydrochlorure de liarozole est un dérivé de l'imidazole et un agent bloquant du métabolisme de l'acide rétinoïque actif par voie orale. Il inhibe l'hydroxylation en position 4 de l'acide rétinoïque dépendante du cytochrome P450, entraînant une augmentation des niveaux tissulaires de l'acide rétinoïque. Ce composé a montré une activité antitumorale et est utilisé dans diverses applications de recherche scientifique .

Mécanisme D'action

Target of Action

Liarozole dihydrochloride primarily targets the cytochrome P450 (CYP450) enzymes . These enzymes play a crucial role in the metabolism of various substances within the body. Specifically, this compound inhibits the cytochrome P450-dependent 4-hydroxylation of retinoic acid (RA), a process that is primarily carried out by the CYP26 enzyme .

Mode of Action

This compound interacts with its targets, the CYP450 enzymes, by binding to them and inhibiting their activity . This inhibition results in the blockage of the 4-hydroxylation of retinoic acid, a key step in the metabolism of retinoic acid . By blocking this step, this compound effectively increases the tissue levels of retinoic acid .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the retinoic acid metabolic pathway . By inhibiting the 4-hydroxylation of retinoic acid, this compound disrupts the normal metabolism of retinoic acid, leading to an increase in its tissue levels . The downstream effects of this disruption can include various cellular changes, as retinoic acid plays a crucial role in cell differentiation and growth .

Pharmacokinetics

It is known that this compound is orally active , indicating that it can be absorbed through the gastrointestinal tract. The impact of these properties on the bioavailability of this compound is currently unclear .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in cell growth and differentiation . By increasing the tissue levels of retinoic acid, this compound can influence the processes of cell differentiation and growth that are regulated by retinoic acid . This can result in antitumoral properties, as seen in some studies .

Analyse Biochimique

Biochemical Properties

Liarozole dihydrochloride inhibits the cytochrome P450 (CYP26)-dependent 4-hydroxylation of retinoic acid (RA), resulting in increased tissue levels of RA . This inhibition is significant, with an IC50 value of 7 μM . The compound’s interaction with the CYP26 enzyme is crucial in its role as a retinoic acid metabolism-blocking agent (RAMBA) .

Cellular Effects

In cellular studies, this compound has shown to inhibit cell proliferation. For instance, in MCF-7 cells, it had an effect of 35% inhibition at 10 μM on cell proliferation . Furthermore, in mesenchymal cells, this compound completely inhibited chondrogenesis .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the cytochrome P450 (CYP26)-dependent 4-hydroxylation of retinoic acid (RA) . This inhibition leads to increased tissue levels of RA, which can have various effects on cellular processes .

Temporal Effects in Laboratory Settings

In a phase I/II dose-escalation study, the maximally tolerated dose (MTD) of this compound was determined to be 300 mg twice daily . Side effects that defined the MTD included lethargy, somnolence, body rash, and paresthesias .

Dosage Effects in Animal Models

For example, this compound (5-20 mg/kg; p.o.) reversed the vaginal keratosis caused by estrogen stimulation .

Metabolic Pathways

This compound is involved in the metabolic pathway of retinoic acid (RA). It inhibits the cytochrome P450 (CYP26)-dependent 4-hydroxylation of RA, leading to increased tissue levels of RA .

Transport and Distribution

Given its role as a retinoic acid metabolism-blocking agent, it can be inferred that it interacts with the cytochrome P450 enzyme system .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the available literature. As it interacts with the cytochrome P450 enzyme system, it is likely to be found in the endoplasmic reticulum where these enzymes are located .

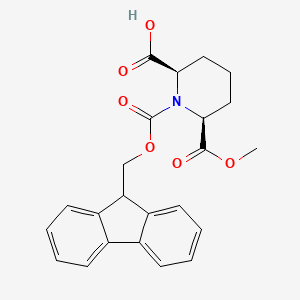

Méthodes De Préparation

Le dihydrochlorure de liarozole est synthétisé par une série de réactions chimiques impliquant des dérivés de l'imidazole. La voie de synthèse implique généralement la réaction du 3-chlorophényle avec le 1H-imidazol-1-ylméthyle, suivie de réactions supplémentaires pour former le composé final. Les méthodes de production industrielle impliquent l'optimisation de ces réactions pour obtenir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Le dihydrochlorure de liarozole subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former divers produits oxydés.

Réduction : Il peut être réduit pour former différents dérivés réduits.

Substitution : Il subit des réactions de substitution où certains groupes de la molécule sont remplacés par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. .

Applications De Recherche Scientifique

Le dihydrochlorure de liarozole a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme inhibiteur du cytochrome P450 dans diverses réactions chimiques.

Biologie : Étudié pour ses effets sur le métabolisme de l'acide rétinoïque et son rôle dans les processus cellulaires.

Médecine : Investigué pour son potentiel dans le traitement de maladies comme le cancer de la prostate et l'ichtyose. .

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques

Mécanisme d'action

Le dihydrochlorure de liarozole exerce ses effets en inhibant les enzymes du cytochrome P450, notamment l'aromatase et l'hydroxylase de l'acide rétinoïque en position 4. Cette inhibition entraîne une augmentation des niveaux d'acide rétinoïque dans les tissus, ce qui peut avoir divers effets biologiques. Le composé présente également une activité antitumorale en inhibant la biosynthèse des androgènes et en bloquant le métabolisme de l'acide rétinoïque .

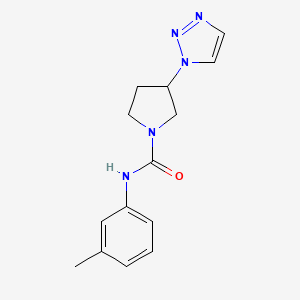

Comparaison Avec Des Composés Similaires

Le dihydrochlorure de liarozole est unique en son genre par sa capacité à inhiber plusieurs enzymes du cytochrome P450 et à bloquer le métabolisme de l'acide rétinoïque. Les composés similaires comprennent :

Kéconazole : Un autre inhibiteur du cytochrome P450, mais moins efficace in vivo que le dihydrochlorure de liarozole.

Alprazolam : Un isomère du liarozole, mais les deux composés sont complètement non liés en termes d'effets et d'applications

Propriétés

IUPAC Name |

6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4.2ClH/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;;/h1-11,17H,(H,20,21);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDMRTVUEJWCCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026639 | |

| Record name | Liarozole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883548-96-6 | |

| Record name | Liarozole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

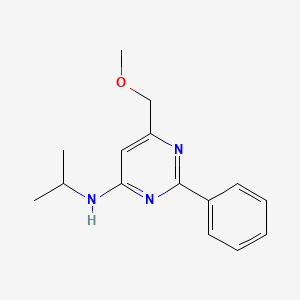

![2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2705092.png)

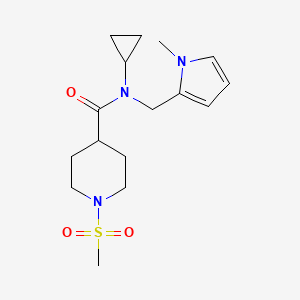

![7-Bromospiro[chromane-2,3'-oxetan]-4-one](/img/structure/B2705097.png)

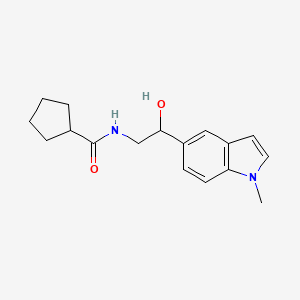

![3-(4-Fluorophenyl)-9-methyl-1,7-bis(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2705102.png)

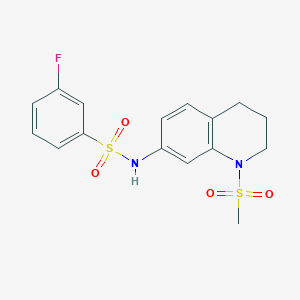

![(3Z)-1-benzyl-3-{[(3-chloro-4-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2705111.png)